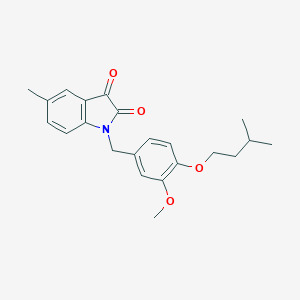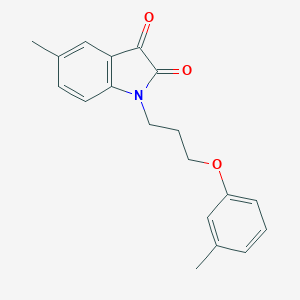
1-(4-propoxybenzyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-propoxybenzyl)-1H-indole-2,3-dione, also known as PBI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PBI is a derivative of indole, a naturally occurring compound found in many plants and animals.
科学的研究の応用
Synthesis and Antimicrobial Screening
The compound 1-(4-propoxybenzyl)-1H-indole-2,3-dione, similar to its related indole dione derivatives, has been utilized in the synthesis of novel compounds with potential biological activities. For instance, 1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives showed moderate inhibitory activity against the fungus Candida albicans and Gram-positive bacteria Staphylococcus aureus, highlighting the compound's relevance in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Chemical Sensing Applications
1H-Indole-2,3-dione has also found applications in the field of chemical sensing, particularly as a selective optical chemosensor for Fe3+ ions. The compound exhibits high sensing capability and selective detection of Fe3+ ions through the enhancement of its absorption peak in the ultraviolet region. This highlights its potential as a chemosensor agent, leveraging the amide and carbonyl functional groups for binding and chelating metal ions (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).
Anticancer Activity
Furthermore, the structural framework of 1H-indole-2,3-dione has been incorporated into the synthesis of N-substituted indole derivatives, which have been screened for their anticancer activity. These compounds, through structural modification and incorporation of various substituents, have shown promising activity against MCF-7 human breast cancer cell lines, indicating the compound's utility in medicinal chemistry for designing new anticancer drugs (Kumar & Sharma, 2022).
作用機序
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
Related compounds have been involved in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Related compounds have shown antitumor properties , suggesting that they may interact with pathways involved in cell proliferation and apoptosis.
Result of Action
Related compounds have shown antitumor properties , suggesting that they may induce cell death in cancer cells.
特性
IUPAC Name |
1-[(4-propoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-14-9-7-13(8-10-14)12-19-16-6-4-3-5-15(16)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJUCPSILFZXQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-propoxybenzyl)-1H-indole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)


![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)
